2-(4-iodo-1H-pyrazol-1-yl)propanamide
Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H8IN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and a propanamide group makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of 2-(4-iodo-1H-pyrazol-1-yl)propanamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazole derivatives .
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)propanamide
- 2-(4-chloro-1H-pyrazol-1-yl)propanamide
- 2-(4-fluoro-1H-pyrazol-1-yl)propanamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with molecular targets, making it a valuable compound for specific applications .
Biological Activity
2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring and an amide functional group, which contribute to its potential as a therapeutic agent. The iodine atom in its structure enhances its reactivity and binding properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and the pyrazole ring are crucial for binding affinity and specificity. This compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antibacterial and Antifungal Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties, making it a candidate for infection treatments.
- Selective Androgen Receptor Modulation : It has been identified as a selective androgen receptor modulator (SARM), showing significant antagonistic activity against androgen receptors, which is particularly relevant in the treatment of prostate cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The introduction of various substituents on the pyrazole ring can significantly alter its potency and selectivity. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity to androgen receptors .
Table 1: SAR Insights for Pyrazolamides
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Iodine on pyrazole | AR antagonist |
3-(4-Bromo-1H-pyrazol-1-yl)propanamide | Bromine instead of iodine | Reduced activity |
3-(4-Chloro-1H-pyrazol-1-yl)propanamide | Chlorine instead of iodine | Lower lipophilicity |
3-(4-Fluoro-1H-pyrazol-1-yl)propanamide | Fluorine instead of iodine | Enhanced metabolic stability |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Prostate Cancer Models : In vitro studies demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines by degrading androgen receptors, showcasing its potential as a therapeutic agent in hormone-dependent cancers .
- Antimicrobial Studies : Investigations into its antimicrobial properties revealed significant activity against several bacterial strains, suggesting its utility in developing new antibiotics.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVSVEZBFGSWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673668 | |
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-81-0 | |
Record name | 4-Iodo-α-methyl-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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